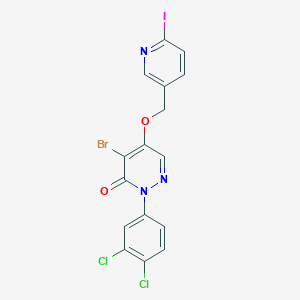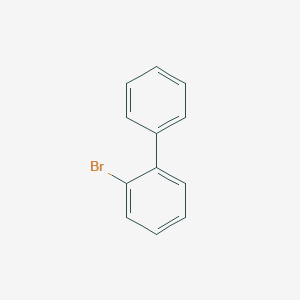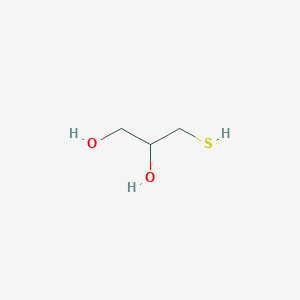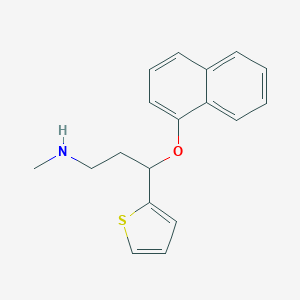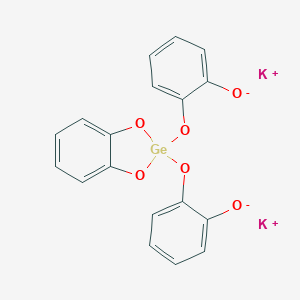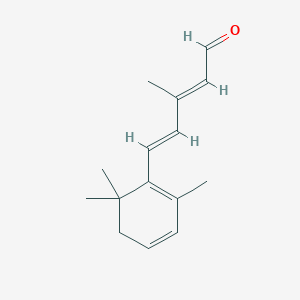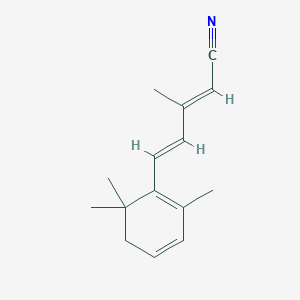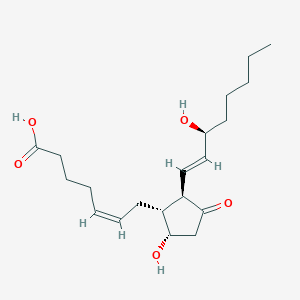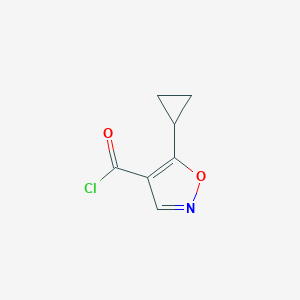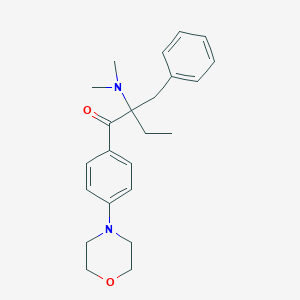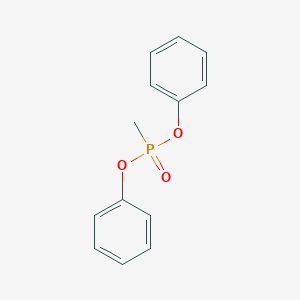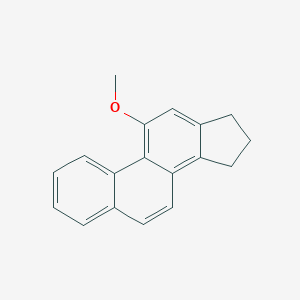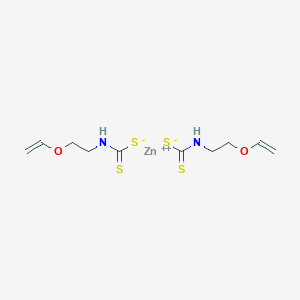
Zinc, bis((2-(ethenyloxy)ethyl)carbamodithioato-S,S')-, (T-4)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc, bis((2-(ethenyloxy)ethyl)carbamodithioato-S,S')-, (T-4)-, also known as ZnEt2dtc, is a zinc complex compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of Zinc, bis((2-(ethenyloxy)ethyl)carbamodithioato-S,S')-, (T-4)- is not well understood. However, it is believed to function by forming a thin layer on the surface of the metal, which prevents the metal from coming into contact with corrosive agents. Additionally, Zinc, bis((2-(ethenyloxy)ethyl)carbamodithioato-S,S')-, (T-4)- has been shown to increase the efficiency of OLEDs by improving the transport of charge carriers in the devices.
生化学的および生理学的効果
There is limited research on the biochemical and physiological effects of Zinc, bis((2-(ethenyloxy)ethyl)carbamodithioato-S,S')-, (T-4)-. However, it has been shown to be non-toxic to human cells, which makes it a promising candidate for biomedical applications.
実験室実験の利点と制限
One of the main advantages of Zinc, bis((2-(ethenyloxy)ethyl)carbamodithioato-S,S')-, (T-4)- is its ease of synthesis, which makes it a readily available compound for scientific research. Additionally, it has been shown to be non-toxic, which makes it a safe compound to work with in the laboratory. However, one of the limitations of Zinc, bis((2-(ethenyloxy)ethyl)carbamodithioato-S,S')-, (T-4)- is its limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on Zinc, bis((2-(ethenyloxy)ethyl)carbamodithioato-S,S')-, (T-4)-. One potential area of research is the development of new methods for the synthesis of Zinc, bis((2-(ethenyloxy)ethyl)carbamodithioato-S,S')-, (T-4)- that can improve its solubility in water. Additionally, further studies are needed to understand the mechanism of action of Zinc, bis((2-(ethenyloxy)ethyl)carbamodithioato-S,S')-, (T-4)- and its potential applications in biomedicine and other fields. Finally, research is needed to explore the potential use of Zinc, bis((2-(ethenyloxy)ethyl)carbamodithioato-S,S')-, (T-4)- as a precursor for the synthesis of other metal sulfide nanoparticles.
合成法
Zinc, bis((2-(ethenyloxy)ethyl)carbamodithioato-S,S')-, (T-4)- is synthesized by reacting zinc acetate with ethylene glycol and ammonium dithiocarbamate in methanol. The resulting Zinc, bis((2-(ethenyloxy)ethyl)carbamodithioato-S,S')-, (T-4)- is a yellowish-green crystalline powder that is soluble in organic solvents.
科学的研究の応用
Zinc, bis((2-(ethenyloxy)ethyl)carbamodithioato-S,S')-, (T-4)- has been widely used in scientific research due to its potential applications in various fields. It has been studied for its anti-corrosion properties, as well as its potential use as a precursor for the synthesis of zinc sulfide nanoparticles. Additionally, Zinc, bis((2-(ethenyloxy)ethyl)carbamodithioato-S,S')-, (T-4)- has been investigated for its potential use as a dopant in organic light-emitting diodes (OLEDs) due to its ability to improve the efficiency of the devices.
特性
CAS番号 |
111532-65-1 |
|---|---|
製品名 |
Zinc, bis((2-(ethenyloxy)ethyl)carbamodithioato-S,S')-, (T-4)- |
分子式 |
C10H16N2O2S4Zn |
分子量 |
389.9 g/mol |
IUPAC名 |
zinc;N-(2-ethenoxyethyl)carbamodithioate |
InChI |
InChI=1S/2C5H9NOS2.Zn/c2*1-2-7-4-3-6-5(8)9;/h2*2H,1,3-4H2,(H2,6,8,9);/q;;+2/p-2 |
InChIキー |
PEDMCIJHVORARS-UHFFFAOYSA-L |
SMILES |
C=COCCNC(=S)[S-].C=COCCNC(=S)[S-].[Zn+2] |
正規SMILES |
C=COCCNC(=S)[S-].C=COCCNC(=S)[S-].[Zn+2] |
その他のCAS番号 |
111532-65-1 |
同義語 |
(2-ethenoxyethylamino)methanedithioate, zinc(+2) cation |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




